![molecular formula C16H15K2O6P B6307374 dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate CAS No. 1215458-81-3](/img/structure/B6307374.png)
dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phosphate group and a phenyl ring substituted with a methoxycarbonyl and a phenylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate typically involves the reaction of appropriate phenyl derivatives with phosphate sources under controlled conditions. One common method involves the esterification of 2-methoxycarbonyl-3-(2-phenylethyl)phenol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Products may include phenolic derivatives.
Reduction: Products may include alcohol derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated phenyl derivatives.
科学研究应用
Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, while the phenyl ring can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Similar Compounds
Dipotassium phosphate: Similar in having a phosphate group but lacks the phenyl and methoxycarbonyl groups.
Phenyl phosphate: Contains a phenyl ring but lacks the methoxycarbonyl and phenylethyl groups.
Methoxycarbonyl phenyl derivatives: Similar in having the methoxycarbonyl group but may differ in other substituents.
Uniqueness
Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEALLMWKCWPRPA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OP(=O)([O-])[O-])CCC2=CC=CC=C2.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15K2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

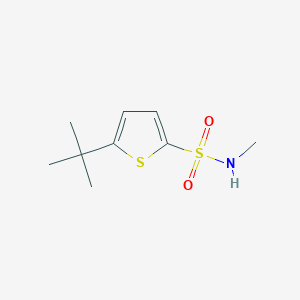
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
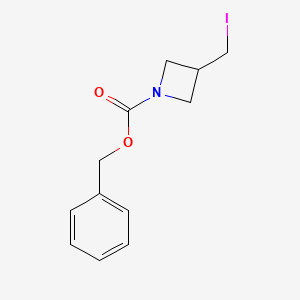
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
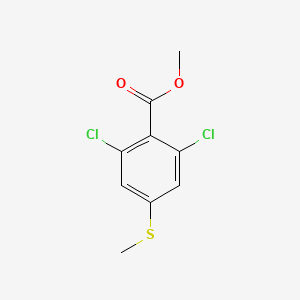
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

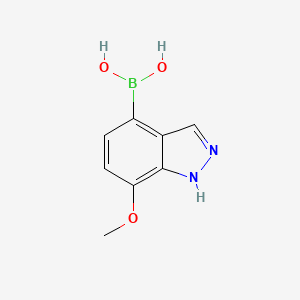
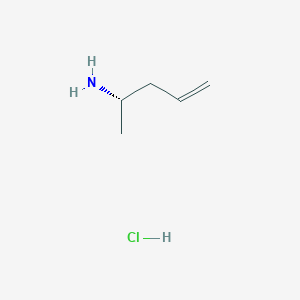
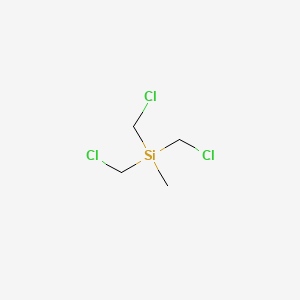
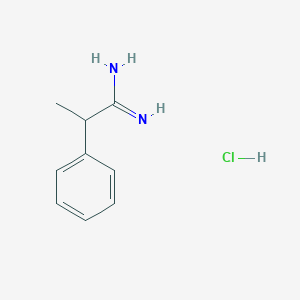
![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)
